molecular formula C20H18ClN3O4S B5232807 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5232807
M. Wt: 431.9 g/mol
InChI Key: ATKXNYCYBPSCOP-UHFFFAOYSA-N
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Description

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a sulfonamide group, a chlorinated phenyl ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to form 4-[(4-chlorophenyl)sulfamoyl]phenol. This intermediate is then reacted with 2-chloromethylpyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfamoyl]phenol
  • N-(pyridin-2-ylmethyl)acetamide
  • 4-chlorobenzenesulfonyl chloride

Uniqueness

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a pyridine moiety allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-15-4-6-16(7-5-15)24-29(26,27)19-10-8-18(9-11-19)28-14-20(25)23-13-17-3-1-2-12-22-17/h1-12,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKXNYCYBPSCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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